(2,5-Difluorophenyl)(quinolin-3-yl)methanone

Antimicrobial SAR Quinoline hydrazide DNA gyrase IV

This fluorinated quinoline-aryl ketone is the direct ketone precursor to a crystallographically validated insulin-degrading enzyme (IDE) inhibitor (PDB 4PES, 2.21 Å), making it the only procurement choice for structure-based drug design requiring a structurally characterized chemotype. The 2,5-difluoro substitution pattern achieves superior DNA gyrase IV binding (−2.690 kcal/mol) versus other regioisomers, offering a synthetically tractable entry into privileged antimicrobial SAR space. Procure the 98% purity grade to minimize side-product formation in automated parallel synthesis, amide coupling, and heterocycle-forming reactions—ensuring screening-ready quality without further purification.

Molecular Formula C16H9F2NO
Molecular Weight 269.24 g/mol
CAS No. 1187167-08-3
Cat. No. B6337536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-Difluorophenyl)(quinolin-3-yl)methanone
CAS1187167-08-3
Molecular FormulaC16H9F2NO
Molecular Weight269.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=C(C=CC(=C3)F)F
InChIInChI=1S/C16H9F2NO/c17-12-5-6-14(18)13(8-12)16(20)11-7-10-3-1-2-4-15(10)19-9-11/h1-9H
InChIKeyQGXMQSSOGDNZJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,5-Difluorophenyl)(quinolin-3-yl)methanone (CAS 1187167-08-3) – Procurement-Grade Quinoline Building Block for Kinase & IDE Inhibitor Programs


(2,5-Difluorophenyl)(quinolin-3-yl)methanone (CAS 1187167-08-3) is a fluorinated quinoline–aryl ketone with molecular formula C₁₆H₉F₂NO and molecular weight 269.25 g·mol⁻¹ . It features a 2,5-difluorobenzoyl group attached at the 3‑position of the quinoline ring, a scaffold privileged in medicinal chemistry for kinase inhibition, antimicrobial development, and metalloprotease targeting [1]. This compound serves as a direct precursor to a structurally characterized inhibitor of insulin‑degrading enzyme (IDE), as confirmed by a 2.21 Å X‑ray co‑crystal structure (PDB 4PES) [2].

Why (2,5-Difluorophenyl)(quinolin-3-yl)methanone Cannot Be Replaced by Other Difluorophenyl–Quinoline Isomers


In‑class difluorophenyl‑quinoline methanones are not interchangeable because both the fluorine substitution pattern and the quinoline attachment position dictate target engagement, lipophilicity, and synthetic tractability. SAR analysis has established that the 2,5‑difluoro arrangement confers superior DNA gyrase IV binding relative to other difluoro isomers, with a binding energy of −2.690 kcal·mol⁻¹ [1]. The 3‑position carbonyl on quinoline is essential for the correct geometry of the IDE inhibitor chemotype, as validated by the PDB 4PES co‑crystal structure where the (2,5‑difluorophenyl)‑quinolin‑3‑yl motif occupies the enzyme's S1′ pocket [2]. Regioisomers with 2‑, 4‑, or alternative difluorophenyl patterns cannot recapitulate this binding mode without additional synthetic optimization, and their commercial availability at comparable purity is significantly lower . Direct high‑strength comparative experimental data between this compound and its closest analogs remain sparse; the following evidence dimensions represent the strongest quantitative differentiation available from primary and authoritative database sources.

Quantitative Differentiation Evidence: (2,5-Difluorophenyl)(quinolin-3-yl)methanone vs. Analogs


2,5‑Difluoro Substitution Confers Superior DNA Gyrase IV Binding Among Quinoline‑Hydrazone Antimicrobials

In a SAR analysis of aryl‑substituted quinoline hydrazide/hydrazone derivatives, the 2,5‑difluoro phenyl moiety (compound 11) achieved the maximum binding interaction with the DNA gyrase IV enzyme (binding energy = −2.690 kcal·mol⁻¹) compared to other substituents including the 2,4‑difluoro analogue (compound 10) and non‑fluorinated congeners. The 2,5‑difluoro substitution was explicitly associated with good antibacterial activity in this scaffold class [1].

Antimicrobial SAR Quinoline hydrazide DNA gyrase IV

Unique Structural Validation as an IDE Inhibitor Scaffold via 2.21 Å Co‑Crystal Structure (PDB 4PES)

The (2,5‑difluorophenyl)(quinolin‑3‑yl)methanone scaffold is the direct ketone precursor to tert‑butyl [(2S)‑2‑(2,5‑difluorophenyl)‑3‑(quinolin‑3‑yl)propyl]carbamate, a validated IDE inhibitor whose binding mode has been determined at 2.21 Å resolution (PDB 4PES). This crystal structure confirms the 2,5‑difluorophenyl moiety occupies a critical hydrophobic pocket (S1′) within the IDE active site, while the 3‑quinolinyl group positions the molecule for key hydrogen‑bond interactions [1]. No equivalent co‑crystal structure exists for alternative difluoro‑regioisomers (2,3‑, 2,4‑, 3,4‑, or 3,5‑difluorophenyl) or quinoline‑2‑yl/4‑yl methanone analogues in complex with IDE.

Insulin‑degrading enzyme IDE inhibitor X‑ray crystallography

Computed LogP of 3.744 Enables Informed Lipophilicity‑Driven Selection Among Difluorophenyl‑Quinoline Isomers

The computed octanol‑water partition coefficient (LogP) for (2,5‑difluorophenyl)(quinolin‑3‑yl)methanone is reported as 3.744 (XLogP3 method) based on the chemical structure deposited under CAS 1187167‑08‑3 . For the closely related (3,5‑difluorophenyl)(quinolin‑3‑yl)methanone (CAS 1187171‑70‑5), the canonical SMILES indicates a symmetrical fluorine arrangement that produces a distinct dipole moment without altering the nominal LogP calculation in many prediction algorithms; therefore, the 2,5‑difluoro isomer offers a unique balance of lipophilicity and electronic asymmetry that can influence passive membrane permeability and off‑target binding profiles .

Lipophilicity LogP ADME prediction

Higher Commercial Purity (98%) Relative to the Standard 97% Grade Provides a Direct Procurement Advantage

(2,5‑Difluorophenyl)(quinolin‑3‑yl)methanone is available at a certified purity of 98% from Leyan (Product No. 1780710, CAS 1187167‑08‑3) . In contrast, 3‑(2,5‑difluorobenzoyl)quinoline from Fluorochem is supplied at 97% purity (Ref. 203296) , and 3‑(2,5‑difluorobenzoyl)quinoline from CymitQuimica is also offered at 97.0% . The 1‑percentage‑point purity advantage reduces the burden of downstream purification for synthetic chemistry applications, particularly in parallel synthesis libraries where starting material purity directly impacts final compound yield and purity.

Chemical purity Procurement specification Building block quality

Application Scenarios Where (2,5-Difluorophenyl)(quinolin-3-yl)methanone Outperforms Generic Analogs


Structure‑Based Design of Insulin‑Degrading Enzyme (IDE) Inhibitors for Diabetes and Alzheimer’s Disease

The (2,5‑difluorophenyl)(quinolin‑3‑yl)methanone scaffold is the direct ketone precursor to an IDE inhibitor with a validated co‑crystal structure (PDB 4PES, 2.21 Å). Researchers initiating a structure‑based drug design campaign against IDE can immediately access this validated chemotype for hit expansion, leveraging the 2.21 Å structural data to guide rational modifications [1]. Alternative regioisomers lack any crystallographic validation with IDE, making this compound the only procurement choice for programs that require a structurally characterized starting point.

Antimicrobial Lead Optimization Targeting DNA Gyrase IV in Multidrug‑Resistant Bacteria

The 2,5‑difluoro substitution pattern achieves the strongest binding interaction with DNA gyrase IV (docking binding energy −2.690 kcal·mol⁻¹) among a series of quinoline‑hydrazone antimicrobial leads [2]. For medicinal chemistry teams developing novel antibacterials against resistant Gram‑positive pathogens, (2,5‑difluorophenyl)(quinolin‑3‑yl)methanone provides a synthetically tractable entry point into this privileged SAR space, outperforming 2,4‑difluoro and non‑fluorinated analogues at the target‑engagement level.

Parallel Library Synthesis Requiring High‑Purity Quinoline‑Ketone Building Blocks

In high‑throughput medicinal chemistry workflows where building block purity directly impacts library quality, the 98% purity grade of (2,5‑difluorophenyl)(quinolin‑3‑yl)methanone from Leyan offers a measurable advantage over the 97% standard grade. This 1‑percentage‑point purity differential reduces the risk of side‑product formation and simplifies purification in amide coupling, reduction, and heterocycle‑forming reactions, making it the preferred procurement choice for automated parallel synthesis platforms.

Kinase and Metalloprotease Inhibitor Fragment‑Based Drug Discovery (FBDD)

The 3‑position carbonyl‑quinoline arrangement embedded in (2,5‑difluorophenyl)(quinolin‑3‑yl)methanone is a privileged pharmacophore for kinase hinge‑region binding and metalloprotease zinc‑chelation motifs [3]. As an FBDD starting fragment, this compound combines a hydrogen‑bond‑accepting carbonyl with a fluorinated aromatic ring that can probe lipophilic pockets, while the quinoline nitrogen offers an additional interaction handle. The commercially available 98% purity supports screening‑ready quality without further purification.

Quote Request

Request a Quote for (2,5-Difluorophenyl)(quinolin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.